(2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine
Overview
Description
Synthesis Analysis
This compound is traditionally challenging to access . It provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for the preparation of drug candidates containing hindered amine motifs .Molecular Structure Analysis
The molecular formula of this compound is C12H20N2O . Its InChI code is 1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 . The molecular weight is 208.3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.3 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Organic Synthesis Building Block
The compound (2,2-Dimethylpropyl)[(2-methoxypyridin-3-yl)methyl]amine serves as a chemically differentiated building block in organic synthesis. Its structure allows for the preparation of complex molecules, particularly those requiring hindered amine motifs which are traditionally challenging to access .
Medicinal Chemistry Drug Development
In medicinal chemistry, this compound is utilized for the synthesis of drug candidates. The hindered amine functionality is valuable in creating new pharmacophores, which can lead to drugs with novel mechanisms of action .
Analytical Chemistry Standard for Calibration
The compound’s well-defined structure and properties make it suitable as a standard in analytical methods such as NMR, HPLC, LC-MS, and UPLC, aiding in the calibration and validation of these techniques .
Chemical Synthesis Impurity Profiling
This compound can also be used in impurity profiling during bulk custom synthesis, helping to identify and quantify impurities within chemical batches .
properties
IUPAC Name |
N-[(2-methoxypyridin-3-yl)methyl]-2,2-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2,3)9-13-8-10-6-5-7-14-11(10)15-4/h5-7,13H,8-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUNDRAFUJBDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCC1=C(N=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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